![molecular formula C11H19N3 B1422277 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1211498-15-5](/img/structure/B1422277.png)

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine

Vue d'ensemble

Description

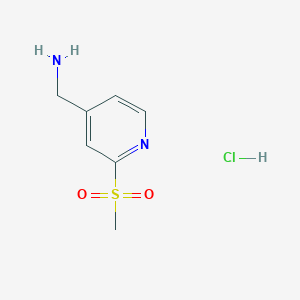

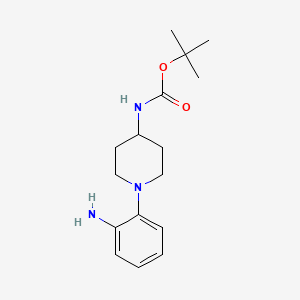

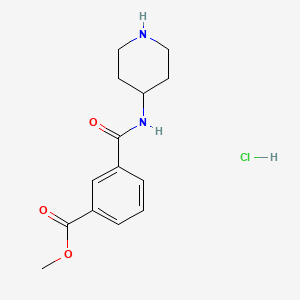

“4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine” is a chemical compound that contains a piperidine ring attached to a 3,5-dimethylpyrazole group . It is related to other compounds used in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .

Synthesis Analysis

The synthesis of related compounds involves the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned . Another method involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .

Chemical Reactions Analysis

The compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine” can be prepared through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative 1, by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using 1H-NMR, 13C-NMR, and IR spectroscopic data .

Applications De Recherche Scientifique

Synthesis and Molecular Structure

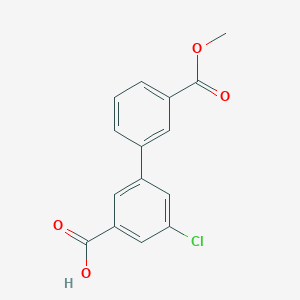

- Synthesis and Structural Analysis: A study by Shawish et al. (2021) described the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This included molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations. The study explored intermolecular interactions and electronic properties of compounds containing elements of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine (Shawish et al., 2021).

Chemical Properties and Synthesis Methods

- Chemical Synthesis Techniques: Richter et al. (2009) reported on the synthesis of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, highlighting techniques used in the synthesis of related piperidine compounds (Richter et al., 2009).

Application in Antibacterial Agents

- Antibacterial Studies: Mekky and Sanad (2020) explored the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed significant antibacterial efficacies and were studied for their inhibitory activities on various bacterial strains (Mekky & Sanad, 2020).

Anticancer and Antioxidant Activities

- Anticancer and Antioxidant Research: Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents, revealing their potential in anticancer treatments (Turov, 2020).

Mécanisme D'action

Target of Action

Compounds with a similar pyrazole structure have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the growth of leishmania aethiopica and plasmodium berghei, suggesting that they may interfere with the biochemical pathways of these organisms .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that they may have a significant impact on the cellular processes of these organisms .

Orientations Futures

The study of pyrazole-based ligands, including “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine”, is a promising area of research due to their various potential applications in catalysis, medicine, and biomimetic studies . Further developments in catalytic processes relating to catecholase activity are expected .

Propriétés

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-9-7-10(2)14(13-9)8-11-3-5-12-6-4-11/h7,11-12H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYJMVKFIFCPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)

![[1-(Oxan-4-yl)piperidin-4-yl]methanamine](/img/structure/B1422201.png)

![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)